molecular formula C11H17N3O5 B174835 Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate CAS No. 164029-51-0

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate

Cat. No. B174835
CAS RN: 164029-51-0
M. Wt: 271.27 g/mol
InChI Key: AWBKZLODEPRJBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, has been a topic of interest in many research groups . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Molecular Structure Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .

Scientific Research Applications

Nematocidal Activity

1,2,4-Oxadiazole derivatives have shown promise as potential nematocides. In a study, the title compounds exhibited moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode that affects various crops. This finding suggests that these derivatives could be explored further for managing nematode-related crop damage .

Anti-Fungal Activity

The same derivatives also demonstrated anti-fungal activity against Rhizoctonia solani, a pathogenic fungus that causes rice sheath wilt and affects global agriculture. This property makes them valuable candidates for developing eco-friendly chemical pesticides .

Antibacterial Effects on Xanthomonas spp.

Several compounds (5m, 5r, 5u, 5v, 5x, and 5y) exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. These compounds outperformed existing agents like bismerthiazol and thiodiazole copper. Additionally, compounds 5p, 5u, and 5v showed excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), which causes rice bacterial leaf streaks. Compound 5v also exerted moderate antibacterial effects on rice bacterial leaf blight .

Potential Antibacterial Agents

Compounds 5u and 5v, containing a trifluoromethyl pyridine moiety, stood out as promising antibacterial agents . Their effectiveness against Xoo and Xoc suggests that 1,2,4-oxadiazole derivatives could serve as alternative templates for novel antibacterial drug development .

Crop Security Enhancement

Given the economic losses caused by nematodes and bacterial diseases, these derivatives offer a potential avenue for enhancing crop security and minimizing yield losses .

Medicinal Applications

While the focus has been on agricultural applications, it’s worth exploring whether these derivatives exhibit any medicinal properties. Further research could unveil their potential as anticonvulsants, vasodilators, or even anticancer agents .

properties

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBKZLODEPRJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of compound 7 (59 g, 200 mmol) and triethylamine (42 ml, 0.57 mol) in carbon tetrachloride (60 ml) is added to a stirred, room temperature of triphenylphosphine (63 g, 0.24 mol) in methylene chloride (900 ml). The reaction mixture is stirred for 30 minutes and then refluxed for 12 hours. After cooling to room temperature, the volatiles are removed in vacuo and the resulting residue is filtered through silica using methylene chloride:ethyl acetate (9:1) as the eluent. After removing the volatiles in vacuo, the crude product is purified by flash column chromatography over silica gel using methylene chloride:ethyl acetate (19:1) as the eluent. 24 g (44%) Of compound 8 is obtained as orange oil, which solidifies to a yellow solid on standing.
Name
compound 7
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Yield
44%

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